molecular formula C19H28O4 B1325763 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid CAS No. 898792-21-7

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325763
CAS No.: 898792-21-7
M. Wt: 320.4 g/mol
InChI Key: BUPLZZJJCCCLNR-UHFFFAOYSA-N
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Description

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid is an organic compound characterized by a heptyloxy group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a ketone group at the sixth position

Scientific Research Applications

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid typically involves the following steps:

    Formation of the Heptyloxyphenyl Intermediate: The initial step involves the etherification of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.

    Friedel-Crafts Acylation: The 4-heptyloxyphenol undergoes Friedel-Crafts acylation with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(4-heptyloxyphenyl)-hexanoic acid.

    Reduction: Formation of 6-(4-heptyloxyphenyl)-6-hydroxyhexanoic acid.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Mechanism of Action

The mechanism of action of 6-(4-Heptyloxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances its lipophilicity, facilitating its passage through biological membranes. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)phenyl isocyanate: Shares the heptyloxyphenyl moiety but differs in functional groups.

    5-(4-Heptyloxyphenyl)-5-oxovaleric acid: Similar structure with a shorter carbon chain.

Uniqueness

6-(4-Heptyloxyphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in various environments.

Properties

IUPAC Name

6-(4-heptoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPLZZJJCCCLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645457
Record name 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-21-7
Record name 4-(Heptyloxy)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-(Heptyloxy)phenyl]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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